molecular formula C15H14S B11927984 9H-Thioxanthene, 9,9-dimethyl- CAS No. 19019-10-4

9H-Thioxanthene, 9,9-dimethyl-

Cat. No.: B11927984
CAS No.: 19019-10-4
M. Wt: 226.3 g/mol
InChI Key: SYGCFIYPBOSKNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9,9-Dimethyl-9H-thioxanthene is an organic compound with the molecular formula C₁₅H₁₄S. It is a derivative of thioxanthene, characterized by the presence of two methyl groups at the 9th position. This compound is known for its unique structural properties and has been studied for various applications in organic chemistry and materials science .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 9,9-dimethyl-9H-thioxanthene typically involves the alkylation of thioxanthene. One common method is the Friedel-Crafts alkylation, where thioxanthene is reacted with methyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions .

Industrial Production Methods: Industrial production of 9,9-dimethyl-9H-thioxanthene follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste, making the process economically viable for large-scale production .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

9,9-Dimethyl-9H-thioxanthene has been extensively studied for its applications in various fields:

Mechanism of Action

The mechanism of action of 9,9-dimethyl-9H-thioxanthene involves its interaction with various molecular targets. In photochemical applications, the compound absorbs light and undergoes excitation to a higher energy state. This excited state can participate in energy transfer processes, leading to the formation of reactive intermediates that drive chemical reactions. The sulfur atom in the thioxanthene ring plays a crucial role in these processes by stabilizing the excited state and facilitating electron transfer .

Comparison with Similar Compounds

Comparison: 9,9-Dimethyl-9H-thioxanthene is unique due to the presence of the two methyl groups at the 9th position, which influence its chemical reactivity and physical properties. Compared to thioxanthene, it exhibits different reactivity patterns in electrophilic substitution reactions. The presence of methyl groups also affects its photophysical properties, making it more suitable for applications in electronic materials compared to its non-methylated counterparts .

Properties

CAS No.

19019-10-4

Molecular Formula

C15H14S

Molecular Weight

226.3 g/mol

IUPAC Name

9,9-dimethylthioxanthene

InChI

InChI=1S/C15H14S/c1-15(2)11-7-3-5-9-13(11)16-14-10-6-4-8-12(14)15/h3-10H,1-2H3

InChI Key

SYGCFIYPBOSKNC-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=CC=CC=C2SC3=CC=CC=C31)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.